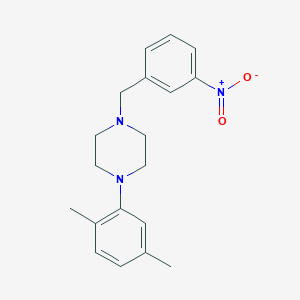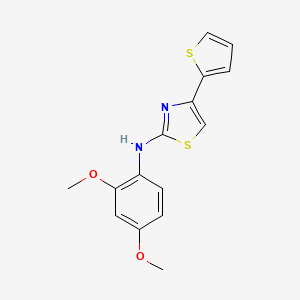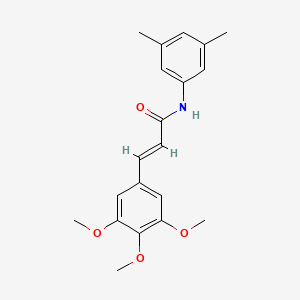
N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as DMTA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. DMTA is a member of the acrylamide family and has a molecular formula of C21H23NO3.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell division and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects in vitro, including the inhibition of cell growth and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its potential as a fluorescent probe for the detection of specific biomolecules. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, including further investigation of its potential as an antitumor agent and as a fluorescent probe for the detection of specific biomolecules. Additionally, research could focus on elucidating the mechanism of action of N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and identifying potential side effects or toxicity.
Synthesis Methods
N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then subjected to a condensation reaction with acryloyl chloride to form N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential use in various research applications, including as a fluorescent probe for the detection of specific biomolecules. It has also been investigated for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-8-14(2)10-16(9-13)21-19(22)7-6-15-11-17(23-3)20(25-5)18(12-15)24-4/h6-12H,1-5H3,(H,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYZIGKAYAAJC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


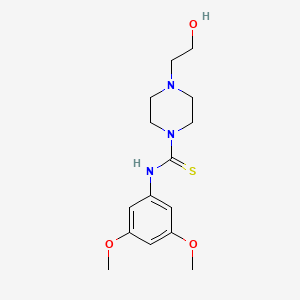
![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
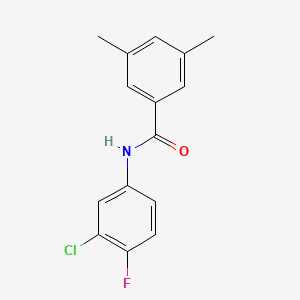
![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)
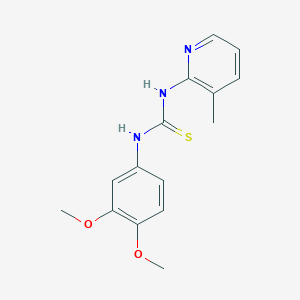

![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)
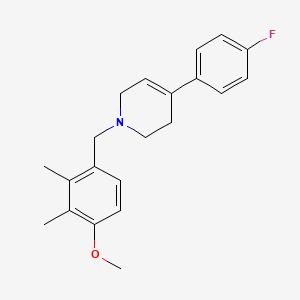
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)
![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)
